molecular formula C12H11ClN2O2 B2448417 3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 2108822-16-6

3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2448417
CAS No.: 2108822-16-6
M. Wt: 250.68
InChI Key: ZDPYHYGATZFJJP-UHFFFAOYSA-N
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Description

3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one typically involves the reaction of 4-ethoxyphenylhydrazine with 3-chloropyruvic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the pyrazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazinones.

Scientific Research Applications

3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The chloro and ethoxyphenyl groups play a crucial role in binding to these targets, which may include enzymes or receptors. The pyrazinone core is essential for the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-phenylpyrazin-2(1H)-one: Lacks the ethoxy group, which may affect its reactivity and binding properties.

    1-(4-ethoxyphenyl)pyrazin-2(1H)-one: Lacks the chloro group, which may influence its chemical behavior and applications.

Uniqueness

3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of both the chloro and ethoxyphenyl groups

Properties

IUPAC Name

3-chloro-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-10-5-3-9(4-6-10)15-8-7-14-11(13)12(15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPYHYGATZFJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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